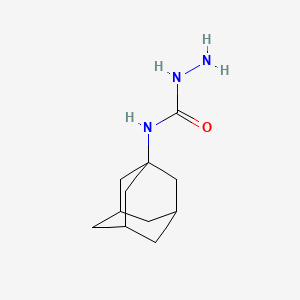

N-1-adamantylhydrazinecarboxamide

描述

The journey into the scientific landscape of N-1-adamantylhydrazinecarboxamide begins with an understanding of its core components: the adamantane (B196018) cage and the hydrazinecarboxamide moiety. While the former is well-established in drug discovery, the latter is a versatile functional group known for its coordinating properties and presence in various biologically active molecules. The combination of these two into a single chemical entity presents a tantalizing subject for research, yet one that remains largely on the periphery of scientific investigation.

Adamantane, with its diamondoid structure, offers a unique three-dimensional and sterically hindered framework. wikipedia.org This structure imparts several desirable properties to molecules, including high stability, and a lipophilic character that can enhance bioavailability and modulate therapeutic efficacy. researchgate.net The introduction of an adamantane group into a drug molecule can improve its pharmacological properties and enhance its stability and distribution in blood plasma. researchgate.netnih.gov

The chemistry of adamantane is rich and varied, with functionalization possible at its bridgehead positions. This has led to the synthesis of a vast library of adamantane derivatives with a wide spectrum of biological activities. researchgate.net The adamantane moiety is a crucial component in several widely used drugs, underscoring its importance in medicinal chemistry. nih.govmdpi.com

This compound incorporates this privileged scaffold, suggesting that it too could possess interesting physicochemical and biological properties. The hydrazinecarboxamide group, with its hydrogen bond donors and acceptors, has the potential to interact with biological targets. The specific linkage of this group to the adamantane cage at the 1-position creates a molecule with a defined three-dimensional structure that is ripe for exploration.

The research into adamantane derivatives has followed several successful trajectories, leading to the development of drugs with diverse therapeutic applications. nih.gov A significant area of focus has been in antiviral research, with amantadine (B194251) and rimantadine (B1662185) being classic examples of adamantane-based drugs effective against the Influenza A virus. wikipedia.orgmdpi.com The mechanism of action often involves the adamantane cage interacting with viral ion channels. mdpi.com

Another prominent research avenue is in the treatment of neurodegenerative diseases. ontosight.ai Memantine, an adamantane derivative, is used to treat Alzheimer's disease, demonstrating the potential of these compounds to modulate central nervous system targets. nih.gov The lipophilicity of the adamantane group is thought to facilitate crossing the blood-brain barrier.

Furthermore, adamantane derivatives have been investigated for a wide array of other biological activities, including:

Antidiabetic nih.govresearchgate.net

Antibacterial and antifungal researchgate.netresearchgate.net

Anti-inflammatory researchgate.net

Anticancer researchgate.net

The general strategy often involves attaching the adamantane moiety to a known pharmacophore to enhance its drug-like properties. nih.gov This "add-on" lipophilicity can improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Given these established research paths, it is plausible that this compound could be investigated for similar biological activities.

Despite the extensive research into adamantane derivatives, a thorough review of the scientific literature reveals a significant knowledge gap concerning this compound. While the compound is commercially available from several chemical suppliers, indicating its synthesis is feasible, there is a notable absence of published research detailing its biological activity, or its potential therapeutic applications. chemicalbook.com

The primary knowledge gaps include:

Lack of Biological Screening: There is no readily available data on the biological evaluation of this compound. Its potential as an antiviral, antibacterial, anticancer, or neuroprotective agent remains unexplored.

No Published Synthesis Protocols in Research Literature: While commercial suppliers list the compound, detailed synthetic methodologies and characterization data are not present in peer-reviewed scientific journals.

Absence of Structure-Activity Relationship (SAR) Studies: Without a baseline of biological activity, no SAR studies have been conducted to explore how modifications to the hydrazinecarboxamide moiety or the adamantane core might influence its effects.

Unknown Physicochemical Properties: Detailed experimental data on properties such as solubility, lipophilicity (LogP), and metabolic stability are not documented in the public domain.

These gaps represent a significant opportunity for new research. The established precedent of other adamantane derivatives suggests that this compound is a promising, yet unexamined, candidate for drug discovery programs. Future research should focus on its synthesis, characterization, and comprehensive biological screening to unlock its potential.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1-adamantyl)-3-aminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUYDSURXVXCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364220 | |

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26496-36-6 | |

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 1 Adamantylhydrazinecarboxamide

Historical Development of N-1-adamantylhydrazinecarboxamide Synthesis Pathways

While a definitive historical timeline for the first synthesis of this compound is not extensively documented, its development can be contextualized within the broader exploration of adamantane (B196018) chemistry that began in earnest in the mid-20th century. The initial syntheses of adamantane derivatives were often challenging, but as methods for the functionalization of the adamantane cage became more established, the preparation of a wide array of substituted adamantanes became feasible.

The synthesis of related adamantyl hydrazides has been reported, which likely served as a foundational basis for the development of pathways to this compound. For instance, the preparation of the hydrazide of 1-adamantanecarboxylic acid has been achieved by reacting tricyclo[3.3.1.13,7]decane-1-carbonyl chloride with hydrazine (B178648) hydrate (B1144303) in ethanol. mdpi.com This type of reaction, where an activated carboxylic acid derivative is coupled with a hydrazine, represents a classical and fundamental approach in organic synthesis. It is highly probable that early synthetic strategies for this compound were conceptualized based on such established and reliable reactions. The focus would have been on introducing the carbamoyl group, and various methods could have been explored, including the reaction of 1-adamantylhydrazine with an isocyanate or a carbamoyl chloride.

Advanced Synthetic Approaches to this compound

More contemporary synthetic strategies have focused on efficiency, yield, and the ability to generate diverse derivatives. These approaches often utilize readily available starting materials and aim to simplify reaction procedures.

A logical and common approach to the synthesis of this compound involves the reaction of an activated adamantylamine derivative with a suitable hydrazine-containing reagent. While specific examples for the direct synthesis of the target molecule are not prevalent in the literature, the general strategy is well-established in organic chemistry. This would typically involve the in-situ formation of a reactive intermediate from adamantylamine, such as a carbamoyl chloride or an isocyanate, followed by its reaction with hydrazine or a protected hydrazine derivative.

A more direct and widely applicable method for the synthesis of this compound and its derivatives is through the use of 1-adamantyl isocyanate. This versatile intermediate readily reacts with nucleophiles, including hydrazine, to form the corresponding urea (B33335) or, in this case, a semicarbazide linkage. 1-Adamantyl isocyanate can be prepared from 1-adamantanecarboxylic acid via a Curtius rearrangement, a process that involves the formation of an acyl azide intermediate which then rearranges to the isocyanate. researchgate.net

The reaction of 1-adamantyl isocyanate with hydrazine would proceed as follows:

Reaction Scheme: Ad-N=C=O + H2N-NH2 → Ad-NH-C(O)-NH-NH2

This reaction is typically carried out in an inert solvent, and the high reactivity of the isocyanate group ensures good conversion to the desired product. The use of 1-adamantyl isocyanate has been documented in the preparation of a variety of adamantyl-ureido compounds. sigmaaldrich.com

| Starting Material | Reagent | Product | Reference |

| 1-Adamantyl isocyanate | Hydrazine | This compound | Inferred from sigmaaldrich.com |

| 1-Adamantanecarboxylic acid | Sodium azide (via Curtius rearrangement) | 1-Adamantyl isocyanate | researchgate.net |

The development of one-pot or single-step synthetic methods is a continuous goal in modern organic synthesis to improve efficiency and reduce waste. For adamantane derivatives, one-pot procedures have been developed for related compounds. For instance, a catalyst-free, temperature-driven one-pot synthesis of 1-adamantylhydrazine hydrochloride has been reported, which could serve as a key precursor for this compound. researchgate.net

Furthermore, one-pot methods for the synthesis of adamantyl-containing isocyanates have been developed, streamlining the preparation of this key intermediate. researchgate.net These methods often involve the in-situ generation of the acyl chloride from the corresponding carboxylic acid, followed by reaction with sodium azide to form the acyl azide, which then undergoes the Curtius rearrangement to the isocyanate, all in a single reaction vessel. This isocyanate can then be directly reacted with hydrazine to yield this compound in a sequential one-pot process.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 1-Adamantanecarboxylic acid | Thionyl chloride, then Sodium azide | Toluene, boiling | 1-Adamantyl isocyanate | researchgate.net |

| 1-Bromoadamantane | Urea, Methanol (B129727) | TBAI, HCl (in situ) | Amantadine (B194251) hydrochloride | ias.ac.in |

Derivatization Strategies for this compound Scaffolds

The this compound scaffold possesses several reactive sites that can be targeted for chemical modification to generate a library of derivatives with potentially diverse properties.

The terminal amino group of the hydrazine moiety is a primary site for derivatization. This nucleophilic nitrogen can react with a variety of electrophiles to introduce new functional groups.

A common and straightforward modification is the reaction with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid. The synthesis of hydrazide-hydrazones from the hydrazide of 1-adamantanecarboxylic acid has been reported, demonstrating the feasibility of this transformation on adamantane-containing hydrazine derivatives. mdpi.com

Reaction Scheme: Ad-NH-C(O)-NH-NH2 + R-CHO → Ad-NH-C(O)-NH-N=CH-R + H2O

This reaction allows for the introduction of a wide range of substituents (R groups) derived from the aldehyde or ketone, providing a facile route to structural diversity.

Further modifications can involve acylation of the terminal nitrogen with acyl chlorides or anhydrides to form diacylhydrazines, or reaction with isocyanates or isothiocyanates to yield the corresponding semicarbazide or thiosemicarbazide derivatives. The hydrazine moiety can also participate in cyclization reactions to form various heterocyclic systems. For example, condensation with β-dicarbonyl compounds can lead to the formation of pyrazole derivatives.

Additionally, the hydrazinecarboxamide moiety can act as a ligand for metal coordination. The synthesis of metal complexes with adamantyl-containing hydrazone ligands has been reported, indicating that the nitrogen and oxygen atoms of the hydrazinecarboxamide group can chelate to metal ions. nih.gov

| Starting Material | Reagent | Product Type | Reference |

| Hydrazide of 1-adamantanecarboxylic acid | Aldehyde or Ketone | Hydrazide-hydrazone | mdpi.com |

| Adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazide | Metal salts (Cu(II), Co(II), Ni(II), Zn(II)) | Metal complexes | nih.gov |

Substitutions on the Adamantyl Cage of this compound

Detailed research findings specifically documenting the direct substitution on the adamantyl cage of this compound are not extensively available in the public domain. General methodologies for the functionalization of the adamantane core in various derivatives have been established, which could theoretically be applied to this compound. These methods primarily involve the activation of the strong C-H bonds at the tertiary (bridgehead) positions of the adamantane structure.

The adamantane cage is known for its high stability and the distinct reactivity of its bridgehead protons. Functionalization typically proceeds via radical or cationic intermediates. For instance, halogenation of adamantane itself with reagents like bromine or iodine monochloride can selectively introduce a halogen atom at the 1-position. nih.gov While this reaction is well-documented for adamantane, its application to a substrate already bearing a hydrazinecarboxamide group at a bridgehead position would need to consider the potential for side reactions with the substituent.

Modern C-H functionalization techniques, often catalyzed by transition metals, offer a powerful approach for introducing various substituents onto an adamantane scaffold. researchgate.netmdpi.comnih.govyoutube.comnih.gov These reactions can be directed by functional groups within the molecule to achieve regioselectivity. In the context of this compound, the amide functionality could potentially serve as a directing group to guide the substitution to a specific position on the adamantyl cage, although specific examples for this compound are not reported.

Theoretical approaches to substitution on the adamantyl cage of this compound would likely focus on electrophilic or free-radical pathways.

Hypothetical Electrophilic Substitution:

| Reagent | Potential Product | Conditions |

| Br₂/Lewis Acid | 3-Bromo-N-1-adamantylhydrazinecarboxamide | Anhydrous, dark |

| HNO₃/H₂SO₄ | 3-Nitro-N-1-adamantylhydrazinecarboxamide | Cold |

This table is illustrative of potential reactions based on general adamantane chemistry and does not represent experimentally verified outcomes for this compound.

Hypothetical Free-Radical Substitution:

| Reagent | Potential Product | Conditions |

| N-Bromosuccinimide (NBS) | 3-Bromo-N-1-adamantylhydrazinecarboxamide | Radical initiator (e.g., AIBN), light |

This table is illustrative of potential reactions based on general adamantane chemistry and does not represent experimentally verified outcomes for this compound.

It is crucial to note that the presence of the hydrazinecarboxamide group, with its multiple heteroatoms and lone pairs of electrons, would significantly influence the reactivity of the adamantyl cage. This group could be susceptible to oxidation or other transformations under the conditions typically employed for adamantane functionalization. Therefore, any synthetic strategy would need to carefully consider the compatibility of the reagents and conditions with the existing functional group.

Further research is required to explore and document the specific methodologies for achieving substitutions on the adamantyl cage of this compound and to characterize the resulting novel derivatives.

Computational Chemistry and Theoretical Modeling of N 1 Adamantylhydrazinecarboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the properties of N-1-adamantylhydrazinecarboxamide.

Energetics and Nature of Intermolecular Interactions

DFT calculations are crucial for understanding the stability and structure of molecular complexes through the analysis of intermolecular interactions. Techniques such as DFT with dispersion corrections (DFT-D) and the exchange-hole dipole moment (XDM) theory are systematically used to evaluate these noncovalent interactions. nih.gov The binding strengths of molecular complexes of varying sizes and types are assessed against high-quality benchmark data. nih.gov

For adamantane-linked hydrazine-1-carbothioamide derivatives, which are structurally related to this compound, the CLP-Pixel method has been used to identify energetically significant molecular dimers. These dimers are stabilized by a variety of intermolecular interactions, including N–H···S, N–H···O, C–H···S, C–H···O, H–H bonding, and C–H···π interactions. nih.gov The strength of these interactions is quantified using the Quantum Theory of Atoms in Molecules (QTAIM) approach, which has shown that N–H···O interactions are typically the strongest. nih.gov

In a broader context, the analysis of dispersion interactions via DFT can be approached through an adiabatic connection, which links the non-interacting Kohn-Sham system to the fully interacting system. nih.gov This method helps to understand the long-range, dynamically correlated nature of dispersion forces between closed-shell species. nih.gov

| Interaction Type | Stabilizing Molecules |

| N–H···S | Adamantane-linked hydrazine-1-carbothioamide dimers nih.gov |

| N–H···O | Adamantane-linked hydrazine-1-carbothioamide dimers nih.gov |

| C–H···S | Adamantane-linked hydrazine-1-carbothioamide dimers nih.gov |

| C–H···O | Adamantane-linked hydrazine-1-carbothioamide dimers nih.gov |

| H–H bonding | Adamantane-linked hydrazine-1-carbothioamide dimers nih.gov |

| C–H···π | Adamantane-linked hydrazine-1-carbothioamide dimers nih.gov |

Electronic Structure and Reactivity Predictions

DFT is also employed to investigate the electronic properties and reactivity of molecules. For instance, in the study of novel 1,3,4-oxadiazole (B1194373) derivatives, DFT was used to analyze the energetic properties based on their conformation. mdpi.com This information is then correlated with their biological activity.

The electronic basis of the transferability of properties attributed to atoms and functional groups from one molecule to another can be explained using quantum observables like the electron density. wiley-vch.de The topology of the electron density, which is dominated by the attractive forces of the nuclei, reveals the atomic form within the structure of matter. amercrystalassn.org This topological definition of an atom allows for the extension of quantum mechanics to a subsystem, enabling the definition of its properties. amercrystalassn.org

Quantum Theory of Atoms in Molecules (QTAIM) Approach

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader and his research group, is a model that uses the topology of the electron density to define chemical bonding and molecular structure. nih.govwikipedia.org This theory provides a physical basis for the concepts of atoms and bonds. wikipedia.org

QTAIM partitions space into atomic volumes, each containing a single nucleus that acts as a local attractor for the electron density. wikipedia.org This partitioning allows for the calculation of various physical properties on a per-atom basis. wikipedia.org The theory identifies critical points in the electron density where the gradient is zero. muni.cz These critical points are used to characterize the nature of chemical bonds as either shared (covalent) or closed-shell (ionic, van der Waals) interactions. muni.cz

In the context of adamantane (B196018) derivatives, QTAIM has been used to quantify the strength of various intermolecular interactions, confirming the dominance of N–H···O interactions in stabilizing molecular dimers. nih.gov

Molecular Dynamics (MD) Simulations in Understanding Molecular Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of molecules over time.

For example, MD simulations have been used to assess the folding and stability of mutant proteins, revealing significant structural differences compared to their wild-type counterparts. nih.gov In the study of the Erwinia ligand-gated ion channel (ELIC), MD simulations showed that the lipid nanodisc environment affects the channel's structure, with the nanodisc scaffold directly interacting with the protein. datadryad.org These simulations are often performed using software like NAMD with force fields such as CHARMM. datadryad.org

MD simulations have also been instrumental in understanding the interaction between DNA and proteins, such as the MBF1 protein in plants under heat stress. nih.gov These simulations can reveal different protein conformations upon binding and identify the specific amino acid residues involved in forming the complex. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict ligand-target interactions.

In the study of adamantane-linked hydrazine-1-carbothioamide derivatives, molecular docking analysis revealed key interactions between these compounds and the urease enzyme. nih.gov Similarly, for novel albendazole (B1665689) derivatives, molecular docking was used to elucidate binding interactions with α-glucosidase, with the results showing good agreement with in vitro inhibitory activity. nih.gov

Docking studies on newly synthesized isatin (B1672199) sulfonamide hybrids against the epithelial growth factor receptor (EGFR) active site helped to confirm their potential as anticancer agents. researchgate.net These studies often involve calculating the binding free energies to rank the potential efficacy of different compounds. researchgate.netmdpi.com For instance, in the search for NDM-1 inhibitors, molecular docking combined with MD simulations identified promising candidates with high binding affinities. mdpi.com

| Compound Class | Target Enzyme | Key Findings |

| Adamantane-linked hydrazine-1-carbothioamides | Urease | Revealed key interactions within the enzyme's active site. nih.gov |

| Albendazole derivatives | α-Glucosidase | Docking results correlated well with in vitro inhibition. nih.gov |

| Isatin sulfonamide hybrids | EGFR | Confirmed potential as anticancer agents with significant binding energies. researchgate.net |

| Potential NDM-1 inhibitors | NDM-1 Metallo-β-lactamase | Identified compounds with high binding affinities and stable complex formation. mdpi.com |

Theoretical Insights into Reaction Mechanisms

Computational methods also provide valuable insights into the mechanisms of chemical reactions. For example, random acceleration molecular dynamics (RAMD) and steered molecular dynamics (SMD) simulations have been used to explore the unbinding pathways of inhibitors from enzymes like adenosine (B11128) deaminase (ADA). rsc.org These simulations can identify the primary tunnels through which inhibitors exit the enzyme's active site and pinpoint critical residues that influence this process. rsc.org

By combining techniques like molecular docking and MD simulations, researchers can gain a detailed, multidimensional view of the possible inhibition mechanisms of drug candidates. mdpi.com This integrated approach helps to understand the stability of ligand-protein complexes and the key intermolecular interactions that govern their binding. mdpi.com

Structure Activity Relationships Sar and Design Principles for N 1 Adamantylhydrazinecarboxamide Derivatives

Qualitative Structure-Activity Relationship (SAR) Analysis

Qualitative SAR analysis examines how specific changes in a molecule's structure correlate with changes in its biological activity. For N-1-adamantylhydrazinecarboxamide derivatives, this involves understanding the distinct roles of the adamantane (B196018) moiety, the hydrazinecarboxamide core, and various substituents.

The adamantane group is a cornerstone of the pharmacological profile of these derivatives. Its incorporation is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of molecules. researchgate.net The primary contributions of the adamantane moiety include:

Lipophilicity and Bioavailability: The adamantane cage is highly lipophilic, which can significantly modify the bioavailability and pharmacokinetics of the parent molecule. nih.govnih.gov This property is crucial for enhancing the compound's ability to cross cellular membranes and interact with intracellular targets. researchgate.net The bulky and rigid nature of the adamantane skeleton also provides a stable anchor for the rest of the molecule. researchgate.net

Hydrophobic Interactions: The three-dimensional structure of adamantane allows for effective hydrophobic interactions with biological targets. researchgate.net This can lead to enhanced binding affinity and stabilization of the ligand-receptor complex. For instance, in related adamantane derivatives, the bulky cage has been shown to be crucial for fitting into specific binding pockets of enzymes or receptors. nih.gov

Metabolic Stability: The adamantane structure is conformationally rigid and can protect adjacent functional groups from metabolic degradation, potentially prolonging the compound's duration of action. researchgate.net

The hydrazinecarboxamide core, often present as a hydrazone (-CO-NH-N=CH-), is a versatile scaffold known for a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govnih.govelsevierpure.com Its structural features are critical for biological activity:

Chelating and Hydrogen Bonding: The N-acylhydrazone group (-C(O)NHN=C-) possesses both hydrogen bond donor (NH) and acceptor (C=O, C=N) sites, allowing for multiple points of interaction with biological targets. This moiety can chelate metal ions, which is a known mechanism of action for some antiviral and enzymatic inhibitors. epstem.net

Conformational Flexibility: While the adamantane group is rigid, the hydrazinecarboxamide linker allows for a degree of rotational freedom, which can be crucial for adopting the optimal conformation for receptor binding. Studies on related adamantane-linked carbothioamides (a close sulfur analog) have shown that the linker can adopt either folded or extended conformations, influencing intermolecular interactions in the solid state. nih.gov

Bioisosteric Replacement: The hydrazinecarboxamide moiety is a key pharmacophore. Modifications, such as replacing the oxygen atom with sulfur (to form a carbothioamide), can significantly alter the electronic properties and binding modes of the molecule, leading to different or enhanced biological activities. nih.gov

The most extensively studied modifications in this class of compounds involve the substituents on the aryl ring attached to the hydrazone moiety (N'-benzylidene). These variations have a profound impact on the biological activity, demonstrating clear SAR trends. nih.gov

A study on a series of N'-(substituted benzylidene)adamantane-1-carbohydrazides revealed the following key findings for their antibacterial and antifungal activity:

Influence of Electron-Withdrawing and Donating Groups:

Halogen Substituents: The presence of halogen atoms (F, Cl, Br) on the phenyl ring generally leads to good antibacterial activity, particularly against Gram-positive bacteria. For example, derivatives with 4-fluoro, 4-chloro, and 4-bromo substituents showed notable efficacy. nih.gov

Hydroxy Substituents: The introduction of a hydroxyl (-OH) group, especially at the ortho position (e.g., 2-hydroxy), often results in potent antibacterial and antifungal activity. The compound N'-(2-hydroxybenzylidene)adamantane-1-carbohydrazide displayed strong inhibition against Staphylococcus aureus, Bacillus subtilis, and Candida albicans. nih.gov

Nitro Group: A nitro group (-NO2) at the para position also conferred significant activity against the tested microbes. nih.gov

Impact of Substituent Position: The position of the substituent on the phenyl ring is critical. Ortho- and para-substitutions often yield more active compounds compared to meta-substitutions. This suggests that the spatial arrangement and the ability to form specific interactions (like intramolecular hydrogen bonds in the case of a 2-hydroxy group) are crucial for activity. nih.gov

Effect on Cytotoxicity: In terms of anticancer activity, different substitution patterns were found to be optimal. For instance, a derivative with a 2-chloro-4-fluorophenyl moiety and another with a 2,5-difluorophenyl moiety showed the most promising cytotoxicity against certain human cancer cell lines. nih.gov This indicates that the structural requirements for antimicrobial and anticancer activity can be distinct.

The following table summarizes the structure-activity relationships for a series of N'-(substituted benzylidene)adamantane-1-carbohydrazide derivatives based on their antimicrobial activity. nih.gov

| Compound ID | R1 | R2 | R3 | R4 | R5 | Antibacterial Activity (Gram+) | Antifungal Activity (C. albicans) |

| 5a | H | OH | H | H | H | +++ | +++ |

| 5b | H | H | H | F | H | ++ | + |

| 5c | H | H | H | Cl | H | +++ | ++ |

| 5d | H | H | H | Br | H | +++ | + |

| 5e | H | H | H | NO2 | H | ++ | ++ |

| 5f | H | H | OCH3 | H | H | + | - |

| 5i | H | H | H | H | H | + | - |

| 5j | CH3 | H | H | H | H | - | - |

| 5k | H | Cl | H | F | H | ++ | + |

| 4a | H | F | H | H | H | ++ | ++ |

| 4b | H | Cl | H | H | H | +++ | + |

| 4e | H | F | H | F | H | + | + |

| 4h | H | H | H | CF3 | H | + | - |

Activity Scale: +++ (High), ++ (Moderate), + (Low), - (Inactive) Table based on data from Dang, T. H., et al. (2018). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative framework to correlate the physicochemical properties of a series of compounds with their biological activities. This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.

The biological activity of this compound derivatives is influenced by a combination of electronic, steric, and hydrophobic properties. QSAR studies on structurally related hydrazone compounds have identified several key physicochemical descriptors that correlate with activity: nih.gov

Hydrophobicity (ClogP): This descriptor quantifies the lipophilicity of a molecule. Given the importance of the adamantane moiety, hydrophobicity is expected to be a significant factor. In many QSAR models, an optimal range of lipophilicity is required for activity, as very high values can lead to poor solubility and bioavailability. nih.gov

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. It can model steric effects and dispersion forces that are important for ligand-receptor binding.

Electronic Descriptors:

Hammett Constants (σ): These describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, which can influence binding interactions and reactivity.

Quantum-Chemical Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used. nih.gov These relate to the molecule's ability to participate in charge-transfer interactions. The dipole moment is also a crucial descriptor for understanding electrostatic interactions.

Topological Descriptors: These numerical values are derived from the graph representation of the molecule and describe its size, shape, and degree of branching. Topological Polar Surface Area (TPSA) is a particularly useful descriptor for predicting membrane permeability. nih.gov

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors is critical, especially given the nature of the hydrazinecarboxamide linker. nih.gov

A hypothetical QSAR equation for this class of compounds might take the form:

pIC₅₀ = c₀ + c₁(ClogP) - c₂(ClogP)² + c₃(MR) + c₄(σ) + c₅(TPSA)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c values are the coefficients determined by regression analysis. The squared term for ClogP indicates that there is an optimal value for lipophilicity.

The table below lists common physicochemical descriptors and their potential relevance to the biological activity of this compound derivatives.

| Descriptor Category | Specific Descriptor | Potential Relevance to Activity |

| Hydrophobic | ClogP, LogS | Membrane permeability, hydrophobic interactions with target, solubility. nih.gov |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight (MW), TPSA | Size and fit within the binding site, polar interactions, permeability. nih.gov |

| Electronic | Hammett constants (σ), Dipole Moment, HOMO/LUMO energies | Electrostatic interactions, charge-transfer, reactivity. nih.gov |

| Structural | Number of H-bond donors/acceptors, Rotatable bonds | Hydrogen bonding potential with target, conformational flexibility. nih.gov |

The development of a robust and predictive QSAR model involves several key steps:

Data Set Selection: A sufficiently large and structurally diverse set of compounds with accurately measured biological activities is required. The data should be divided into a training set (for model building) and a test set (for external validation).

Descriptor Calculation: A wide range of physicochemical descriptors is calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the most relevant descriptors with the biological activity of the training set compounds. nih.gov

Model Validation: This is a critical step to ensure the model is statistically sound and has predictive power.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability. A high q² value indicates good internal predictivity.

External Validation: The model's ability to predict the activity of new compounds is tested using the external test set. The predictive ability is often measured by the predictive r² (r²_pred). A high r²_pred value confirms the model's real-world applicability. nih.gov

For example, a 2D-QSAR study on neuraminidase inhibitors resulted in a statistically significant model with high correlation coefficients for both the training set (r² > 0.9) and the test set, indicating its predictive power. nih.gov Such a model can then be used to virtually screen new, un-synthesized derivatives of this compound to prioritize candidates with the highest predicted activity for synthesis and biological testing.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. For derivatives of this compound, a pharmacophore model helps in identifying the key molecular features that govern their interaction with a biological target.

A typical pharmacophore model for this class of compounds would likely include several key features. The bulky and lipophilic adamantane cage generally serves as a hydrophobic anchor, fitting into corresponding hydrophobic pockets within the target protein. publish.csiro.au The hydrazinecarboxamide core, with its hydrogen bond donors and acceptors, is crucial for establishing specific interactions with amino acid residues in the active site. The N-acylhydrazone moiety (-C(O)NHN=C-), a related functional group, has been identified as a privileged structure capable of interacting with multiple receptor types. researchgate.net Computational studies on N-acylhydrazone derivatives have shown a high correlation between their biological activity and parameters like dipole moment, electron affinity, and ionization potential. ekb.eg

Key Pharmacophoric Features for this compound Derivatives:

| Feature | Description | Potential Interaction |

| Hydrophobic Group | The adamantane cage | Van der Waals interactions within a hydrophobic pocket of the target protein. |

| Hydrogen Bond Donor | The N-H protons of the hydrazine (B178648) and amide groups | Hydrogen bonding with electronegative atoms (e.g., oxygen, nitrogen) on amino acid residues. |

| Hydrogen Bond Acceptor | The carbonyl oxygen atom | Hydrogen bonding with electropositive hydrogen atoms on amino acid residues. |

| Aromatic/Lipophilic Substituents | Groups attached to the carboxamide or hydrazine nitrogen | Additional hydrophobic or pi-stacking interactions. |

The development of a pharmacophore model typically involves the alignment of a set of active compounds to identify common features. For instance, a study on N-acylhydrazone derivatives as potential dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors utilized this approach to design new compounds with improved activity. nih.gov By understanding these key features, medicinal chemists can design new this compound derivatives with enhanced potency and selectivity. This involves modifying the scaffold to better match the pharmacophore model, for example, by introducing different substituents on the adamantane cage or the carboxamide moiety to optimize interactions with the target.

Structure-Based Design Approaches Leveraging Adamantane Scaffolds

Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. The rigid and well-defined geometry of the adamantane scaffold makes it an excellent component for structure-based design. publish.csiro.au Its cage-like structure allows for the precise positioning of functional groups in three-dimensional space to optimize interactions with the target's binding site. publish.csiro.au

Molecular docking is a primary tool in structure-based design. This computational technique predicts the preferred orientation of a molecule when bound to a target, allowing for the estimation of binding affinity. For this compound derivatives, docking studies can elucidate how the adamantane group fits into hydrophobic pockets and how the hydrazinecarboxamide moiety forms hydrogen bonds with key residues.

For example, molecular docking studies on adamantane-linked 1,2,4-triazole (B32235) derivatives, which share structural similarities with hydrazinecarboxamides, were used to predict their binding affinity to the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. researchgate.net These studies revealed that while the adamantane derivatives had similar predicted binding affinities to a known ligand, they did not form interactions with key active site residues. researchgate.net This information then guided the design of new compounds with improved interaction profiles. researchgate.net

Similarly, in a study of adamantanyl hydrazinylthiazoles as potential antidiabetic agents, molecular docking simulations revealed potential interactions with target proteins at a molecular level, supporting the observed biological activities. nih.gov The adamantane moiety often enhances the lipophilicity and stability of drug candidates, thereby improving their pharmacokinetic properties. nih.gov

Key Considerations for Structure-Based Design of Adamantane Derivatives:

| Design Principle | Rationale | Example Application |

| Shape Complementarity | The rigid adamantane cage can be designed to perfectly fit into a specific hydrophobic pocket of the target protein. | Designing inhibitors for enzymes with well-defined hydrophobic binding sites. |

| Vectorial Placement of Functional Groups | The adamantane scaffold allows for the precise orientation of substituents to form optimal interactions (e.g., hydrogen bonds, ionic interactions) with the target. | Attaching polar groups to specific positions on the adamantane ring to interact with polar residues in the active site. |

| Modulation of Physicochemical Properties | The lipophilicity of the adamantane group can be fine-tuned by adding substituents to improve properties like solubility and membrane permeability. | Adding hydroxyl or amino groups to the adamantane cage to increase hydrophilicity. |

By combining the insights from pharmacophore modeling and the detailed structural information from structure-based design, researchers can rationally design this compound derivatives with optimized biological activity. This integrated approach accelerates the drug discovery process and increases the likelihood of developing successful therapeutic agents.

Mechanistic Investigations and Preclinical in Vitro Biological Studies of N 1 Adamantylhydrazinecarboxamide

Investigation of Molecular Mechanisms of Action

The biological effects of N-1-adamantylhydrazinecarboxamide and related compounds are believed to stem from their ability to interact with specific biological macromolecules, leading to the modulation of their functions. Research has primarily focused on their potential as enzyme inhibitors and their interactions with cellular targets in pathogens and cancer cells.

A significant area of investigation for compounds containing a urea (B33335) or thiourea (B124793) core, structurally related to hydrazinecarboxamide, is their ability to inhibit urease. nih.gov Ureases are nickel-dependent metalloenzymes that catalyze the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. nih.gov In pathogenic bacteria, such as Helicobacter pylori, urease activity is a critical virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. nih.gov

Compounds containing urea, thiourea, or similar functional groups can act as urease inhibitors by interacting with the nickel ions in the enzyme's active site. nih.gov The inhibitory mechanism often involves the chelation of these nickel ions by the inhibitor, disrupting the enzyme's catalytic function. The bulky and hydrophobic adamantyl group in this compound is hypothesized to enhance this inhibitory activity by promoting binding to the enzyme, potentially through interactions with hydrophobic pockets near the active site. Studies on various N-substituted urea and thiourea derivatives have shown that the nature of the substituent group significantly influences the inhibitory potency. nih.gov For instance, heterocyclic and phenyl-substituted thioureas have demonstrated potent urease inhibitory activity. nih.gov While direct kinetic data for this compound is not extensively published, the principles from related structures suggest its potential as a urease inhibitor.

The adamantane (B196018) scaffold has been incorporated into various molecular structures to target cancer cells and microbial pathogens. nih.gov Hydrazone derivatives containing an adamantane moiety have demonstrated notable biological activities, including antibacterial, antifungal, and antitumor effects. nih.gov

Anticancer Activity: The N-cadherin antagonist ADH-1 has shown significant antitumor activity in in-vitro assays using pancreatic cancer cell lines like BxPC-3 and Capan-1. nih.gov This peptide demonstrated the ability to induce apoptosis in a concentration-dependent manner and reduce cell scattering and migration. nih.gov While ADH-1 is a peptide, its success highlights the potential of adamantane-containing molecules to interfere with processes crucial for cancer progression. The lipophilic nature of the adamantyl group can facilitate the crossing of cell membranes, enhancing the compound's ability to reach intracellular targets.

Antimicrobial Activity: Adamantane-containing hydrazones have been synthesized and evaluated for their activity against various microbial strains. nih.gov The mechanism is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. For example, some adamantane-based aminophenols have shown excellent potency against both sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov The general structure of hydrazones allows them to act as chelating agents for metal ions that are essential for the survival of microorganisms. nih.gov

Future Directions and Emerging Research Avenues for N 1 Adamantylhydrazinecarboxamide

Development of Novel Synthetic Routes with Enhanced Efficiency

A common pathway starts with adamantane-1-carboxylic acid, which undergoes esterification, typically with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, to produce the corresponding methyl ester. nih.gov This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form adamantane-1-carbohydrazide. nih.gov This carbohydrazide (B1668358) is a key building block for a variety of derivatives.

Another approach involves the reaction of N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide with an excess of hydrazine hydrate, which has been shown to yield a carbohydrazide derivative. nih.govnih.gov Research into novel synthetic routes could explore one-pot reactions, microwave-assisted synthesis, or flow chemistry to streamline the production of these adamantane-based carbohydrazides. The goal is to develop more sustainable and cost-effective methods to generate a diverse library of these compounds for further study.

Table 1: Overview of Synthetic Strategies for Adamantane (B196018) Carbohydrazide Derivatives

| Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Adamantane-1-carboxylic acid | Methanol, Sulfuric Acid | Adamantane-1-carboxylic acid methyl ester | nih.gov |

| Adamantane-1-carboxylic acid methyl ester | Hydrazine hydrate | Adamantane-1-carbohydrazide | nih.gov |

Advanced Computational and Theoretical Studies for Compound Design and Mechanism Prediction

Computational chemistry offers powerful tools for predicting the behavior of molecules, guiding compound design, and elucidating mechanisms of action before undertaking extensive laboratory synthesis. For adamantane-hydrazinecarboxamide derivatives, advanced computational studies are a critical future direction.

Techniques such as Hirshfeld surface analysis have been used to study the effect of different chemical moieties on intermolecular interactions and molecular conformation in the solid state. nih.govnih.gov This method helps to delineate and quantify intermolecular contacts that stabilize crystal structures. nih.gov To further understand the energetics of these interactions, the Calculation of Lattice-Point Properties by Pixel (CLP-Pixel) method can be employed to identify energetically significant molecular pairs and the forces stabilizing them, such as N–H···O, N–H···S, and C–H···O hydrogen bonds. nih.govnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is another valuable tool used to quantify the strength of various intermolecular interactions, revealing, for instance, that N–H···O interactions can be particularly strong in related structures. nih.govnih.gov Furthermore, molecular docking simulations are essential for predicting how these compounds might bind to the active sites of biological targets. nih.govnih.gov For example, docking studies have been used to explore the interactions between adamantane-linked compounds and enzymes like urease. nih.gov Future research will undoubtedly leverage these and more advanced computational methods, including molecular dynamics simulations and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to design derivatives with improved pharmacokinetic properties and target specificity. mdpi.com

Table 2: Computational Techniques for Analyzing Adamantane Derivatives

| Computational Method | Application/Purpose | Findings in Related Compounds | Reference |

|---|---|---|---|

| X-ray Crystallography | Determines the 3D atomic and molecular structure. | Revealed folded and extended conformations of adamantane derivatives. | nih.govnih.gov |

| Hirshfeld Surface Analysis | Analyzes intermolecular interactions and their contributions. | Delineated the effects of different substituents on intermolecular contacts. | nih.govnih.gov |

| CLP-Pixel Method | Quantifies the energy of intermolecular interactions. | Identified and calculated the stabilization energy of molecular dimers. | nih.govnih.gov |

| QTAIM | Quantifies the strength of chemical bonds and interactions. | Determined that N–H···O interactions were the strongest among several types. | nih.govnih.gov |

Expansion of Structure-Activity Relationship Studies to Novel Biological Targets

While initial studies on related adamantane-hydrazinecarboxamide compounds have shown potential as urease inhibitors and antiproliferative agents, a significant avenue for future research is the expansion of structure-activity relationship (SAR) studies to a wider range of biological targets. nih.govnih.gov The unique structural features of the adamantane group combined with the versatile chemistry of the hydrazone linker make these compounds promising candidates for various therapeutic areas. nih.gov

The N-acylhydrazone moiety is known to be a "privileged" structure in medicinal chemistry, with derivatives showing activity against viruses, bacteria, fungi, and cancer. nih.govresearchgate.net For instance, N-acylhydrazone derivatives have been identified as inhibitors of the influenza virus PA endonuclease. researchgate.net By systematically modifying the adamantane core and the substituents on the hydrazinecarboxamide portion, new SAR campaigns can be launched.

Potential new targets could include:

Bacterial Enzymes: The quinoline (B57606) hydrazone scaffold has been explored for its ability to target bacterial mechanisms like DNA gyrase. nih.gov Adamantane derivatives could be tested for similar antibacterial properties.

Fungal Targets: Research on nicotinamide (B372718) derivatives has identified compounds that disrupt the fungal cell wall. nih.gov Given that some adamantane compounds have shown antifungal activity, this represents a logical area for SAR expansion. nih.gov

Viral Proteases: The papain-like protease (PLpro) of SARS-CoV-2 and other viral proteases are viable targets, as hydrazone and thiosemicarbazone compounds have been shown to bind to their active sites. researchgate.net

Parasitic Enzymes: Cruzain, a cysteine protease from Trypanosoma cruzi, is a target for N-acylhydrazone and furoxan hybrids, suggesting that adamantane-hydrazones could be explored for anti-parasitic activity. researchgate.net

A systematic approach, creating libraries of N-1-adamantylhydrazinecarboxamide derivatives with diverse substitutions, will be crucial to uncovering new biological activities and building comprehensive SAR models. nih.gov

Integration of Multi-Omics Data in Preclinical In Vitro Investigations

To gain a deeper and more holistic understanding of the biological effects of this compound derivatives, future preclinical investigations should integrate multi-omics approaches. These technologies, including transcriptomics, proteomics, metabolomics, and lipidomics, provide a global view of molecular changes within a biological system in response to a compound. nih.gov

In a potential preclinical study, a lead adamantane compound could be evaluated in a relevant disease model (e.g., a cancer xenograft or a model of metabolic disease). nih.gov Following treatment, samples from relevant tissues could be analyzed using:

Transcriptomics (RNA-seq): This would reveal changes in gene expression, identifying the pathways and biological processes modulated by the compound. For example, it could show the upregulation of mitochondrial bioenergetic pathways or other target-related gene signatures. nih.gov

Metabolomics and Lipidomics: Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can profile hundreds to thousands of metabolites and lipids. nih.govnih.gov This can uncover disruptions or restorations in metabolic pathways, such as fatty acid metabolism or ketogenesis, providing mechanistic insights beyond the immediate binding target. nih.gov

By combining these datasets, researchers can build a comprehensive molecular picture of a compound's effect, identify its mechanism of action, discover potential off-target effects, and identify biomarkers of response. nih.govnih.gov This integrated approach moves beyond a single-target focus and embraces a systems-level understanding, which is essential for advancing promising compounds toward clinical development.

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for N-1-adamantylhydrazinecarboxamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is synthesized via refluxing adamantane-1-carboxylic acid with hydrazine hydrate in absolute ethanol for 24 hours. Reaction completion is monitored by TLC, followed by precipitation in ice water to yield a crystalline solid (92% yield, mp 149–151°C). Purification involves filtration and washing with ice-cold solvents to remove unreacted reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer : FT-IR is essential for identifying functional groups:

- Broad -NH stretches (~3237 cm⁻¹) for hydrazinecarboxamide.

- Sharp C=O peaks (~1686–1690 cm⁻¹) for amide carbonyl groups.

- C=S stretches (~1177–1182 cm⁻¹) in thioamide derivatives.

Additional characterization via NMR and mass spectrometry confirms molecular structure and purity .

Q. What safety precautions are necessary during the synthesis and handling of this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Avoid inhalation of dust; work in a fume hood.

- Storage : Store in sealed containers in cool, dry areas away from ignition sources.

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can molecular docking studies be applied to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Workflow : Use software like AutoDock Vina to model ligand-receptor interactions. Prepare the compound’s 3D structure (e.g., from PubChem) and target proteins (e.g., enzymes like DNA gyrase).

- Validation : Compare docking scores with known inhibitors. Adamantyl derivatives often exhibit enhanced binding due to hydrophobic interactions with enzyme active sites .

Q. What strategies optimize the regioselectivity of heterocyclic syntheses using this compound as a precursor?

- Methodological Answer :

- Reagent Selection : Use adamantyl-containing amidoalkylating agents to direct regioselectivity in heterocycle formation (e.g., 1,3,4-oxadiazoles).

- Reaction Conditions : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature to favor specific ring-closure pathways .

Q. How should researchers resolve contradictions in spectral data or biological activity results for adamantylhydrazinecarboxamide analogs?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., IR, NMR, HPLC).

- Biological Replicates : Repeat cytotoxicity assays (e.g., MTT tests) with standardized cell lines and controls.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies .

Q. What in vitro assays are suitable for assessing the cytotoxicity of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。